molecular formula C24H26ClN3O2S B6526133 N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135226-05-9

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride

Cat. No. B6526133
CAS RN: 1135226-05-9
M. Wt: 456.0 g/mol
InChI Key: WFKLWMVAFWVCFH-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzothiazole ring, a naphthalene ring, a carboxamide group, and a dimethylamino group. Benzothiazole derivatives have been studied for their anti-tubercular activity . The presence of the naphthalene ring could potentially contribute to the compound’s lipophilicity, which could influence its pharmacokinetic properties.


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular formula of the compound is C20H26ClN3OS2 . It has an average mass of 424.023 Da and a monoisotopic mass of 423.120575 Da .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S.ClH/c1-16-8-7-11-21-22(16)25-24(30-21)27(13-12-26(2)3)23(28)19-14-17-9-5-6-10-18(17)15-20(19)29-4;/h5-11,14-15H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLWMVAFWVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

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